2,4-dichloro-N-(3,4-dichlorophenyl)benzamide
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Overview
Description
2,4-dichloro-N-(3,4-dichlorophenyl)benzamide is a chemical compound known for its unique structure and properties It belongs to the class of dichlorobenzamide derivatives, which are characterized by the presence of multiple chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2,4-dichloro-N-(3,4-dichlorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,4-dichloro-N-(3,4-dichlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H7Cl4NO |
---|---|
Molecular Weight |
335.0 g/mol |
IUPAC Name |
2,4-dichloro-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO/c14-7-1-3-9(11(16)5-7)13(19)18-8-2-4-10(15)12(17)6-8/h1-6H,(H,18,19) |
InChI Key |
UKYYRHCHJGCXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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